molecular formula C17H16N2OS2 B3011406 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide CAS No. 898433-62-0

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide

Cat. No.: B3011406
CAS No.: 898433-62-0
M. Wt: 328.45
InChI Key: MXDBDJHBOCJSBE-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzothiazole: A simpler analog with similar biological activities.

    2-ethylthio-benzothiazole: Shares the ethylthio group but lacks the benzamide moiety.

    N-(2-methylbenzo[d]thiazol-5-yl)benzamide: Lacks the ethylthio group but retains the benzamide structure.

Uniqueness

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is unique due to the presence of both the ethylthio and benzamide groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide is a compound that belongs to the benzothiazole class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzo[d]thiazole with ethylthiol and benzoyl chloride, facilitated by a base such as triethylamine. The reaction is followed by purification through column chromatography to yield the desired product. This compound can also be produced on an industrial scale using automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound has been shown to act as an enzyme inhibitor, potentially binding to the active sites of enzymes and preventing substrate interaction. Additionally, it may modulate receptor activity, influencing various signal transduction pathways .

Anticancer Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : In a study evaluating the anticancer efficacy of related benzothiazole derivatives, compounds were tested against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Enzyme Inhibition : Another study focused on the enzyme inhibitory potential of benzothiazole compounds against monoamine oxidase (MAO), relevant for treating neurodegenerative diseases. The findings revealed that some derivatives showed competitive inhibition, indicating their potential therapeutic application in neurological disorders .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
2-MethylbenzothiazoleSimple analogModerate enzyme inhibition
3-(Ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamideSimilar core structureAnticancer properties
N-(2-Methylbenzo[d]thiazol-5-yl)benzamideLacks ethylthio groupLimited biological activity

The presence of both the ethylthio and benzamide groups in this compound enhances its reactivity and biological activity compared to simpler analogs .

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-16-14(10-12)18-11(2)22-16/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDBDJHBOCJSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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